cis,cis-Tetradeca-5,8-dienoic acid

N‑myristoyltransferase Substrate selectivity Kinetic profiling

cis,cis-Tetradeca-5,8-dienoic acid (CAS 39039-37-7), systematically named (5Z,8Z)-tetradeca-5,8-dienoic acid and also known as Goshuyic acid, is a straight-chain, diunsaturated 14-carbon fatty acid bearing cis double bonds at positions 5 and 8. It belongs to the long-chain fatty acid class and is a recognized intermediate of peroxisomal β-oxidation of arachidonic acid.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 39039-37-7
Cat. No. B1238879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,cis-Tetradeca-5,8-dienoic acid
CAS39039-37-7
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCC(=O)O
InChIInChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6-,10-9-
InChIKeyHXHZGHRLVRFQDR-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5Z,8Z)-Tetradeca-5,8-dienoic Acid (CAS 39039-37-7) – Key Differentiation from In-Class Analogs


cis,cis-Tetradeca-5,8-dienoic acid (CAS 39039-37-7), systematically named (5Z,8Z)-tetradeca-5,8-dienoic acid and also known as Goshuyic acid, is a straight-chain, diunsaturated 14-carbon fatty acid bearing cis double bonds at positions 5 and 8 [1]. It belongs to the long-chain fatty acid class and is a recognized intermediate of peroxisomal β-oxidation of arachidonic acid [2]. The compound is a natural product found in Streptomyces toxytricini and serves as a direct biosynthetic precursor of the pancreatic lipase inhibitor lipstatin [3].

Why Generic Substitution of (5Z,8Z)-Tetradeca-5,8-dienoic Acid Is Not Scientifically Justified


Although several 14-carbon unsaturated fatty acids share the same elemental formula (C₁₄H₂₄O₂), their biological recognition diverges sharply due to double-bond position, geometry, and degree of unsaturation. The (5Z,8Z) configuration is not only a structural descriptor; it dictates the metabolite's ability to serve as an N-myristoyltransferase (NMT) substrate [1], its incorporation into the lipstatin β‑lactone scaffold [2], and its accumulation pattern in peroxisomal disorders [3]. A shift to the trans,trans isomer or the trienoic analog abolishes or profoundly alters these functional properties, making substitution without verification of the exact stereochemistry a high-risk decision for both research and industrial applications.

Quantitative Differentiation Evidence for cis,cis-Tetradeca-5,8-dienoic Acid


N‑Myristoyltransferase Catalytic Efficiency: (5Z,8Z)-14:2 vs. Myristoyl-CoA (14:0)

In recombinant human NMT assays, (5Z,8Z)-tetradecadienoyl‑CoA (14:2n‑6‑CoA) exhibits a 1.9‑fold lower catalytic efficiency (V_max/K_m) relative to the canonical substrate myristoyl‑CoA (14:0‑CoA) [1]. By comparison, the monounsaturated analog 5‑cis‑tetradecenoyl‑CoA (14:1n‑9‑CoA) shows a 3.1‑fold reduction, indicating that the second cis double bond partially restores catalytic competence but does not match the saturated reference compound.

N‑myristoyltransferase Substrate selectivity Kinetic profiling

HIV‑1 Gag‑Driven Virus‑Like Particle Production: 14:2n‑6 vs. 14:1n‑9

When COS‑1 cells expressing HIV‑1 Gag are treated with equimolar concentrations of unsaturated 14‑carbon fatty acids, (5Z,8Z)‑tetradecadienoic acid (14:2n‑6) reduces virus‑like particle (VLP) production more potently than 5‑cis‑tetradecenoic acid (14:1n‑9) [1]. The authors state that “the latter having a stronger effect,” confirming a rank‑order difference between the dienoic and monoenoic analogs. Treatment with polyunsaturated fatty acids such as arachidonic acid (20:4n‑6) or eicosapentaenoic acid (20:5n‑3) showed no significant inhibition, demonstrating chain‑length and double‑bond specificity [1].

HIV assembly Myristoylation Antiviral fatty acids

Plasma Biomarker Specificity: 5,8‑Tetradecadienoic Acid in Peroxisomal vs. Mitochondrial Oxidation Defects

In patients with very‑long‑chain acyl‑CoA dehydrogenase (VLCAD) deficiency, plasma concentrations of 5,8‑tetradecadienoic acid (14:2ω6) are elevated above the normal adult range of 0.20–3.50 µM [1][2]. However, its accumulation is minor compared with the primary marker 5‑tetradecenoic acid (14:1ω9). Critically, fibroblasts from Zellweger syndrome patients, who lack functional peroxisomal β‑oxidation, fail to produce 14:2 from arachidonic acid altogether, whereas mitochondrial defects increase its output [3]. This differential pattern—elevated in mitochondrial VLCAD deficiency but absent in peroxisomal deficiency—provides a diagnostic fingerprint unattainable with generic 14‑carbon fatty acid mixtures.

Acyl‑CoA dehydrogenase deficiency Peroxisomal β‑oxidation Plasma biomarker

Lipstatin Biosynthesis: Specific Incorporation of (5Z,8Z)-14:2 vs. Other C14 Precursors

Deuterium‑labeled (5Z,8Z)-tetradeca‑5,8‑dienoic acid is incorporated intact into both the C13 and C6 side chains of lipstatin by Streptomyces toxytricini, as confirmed by ²H NMR and mass spectroscopy [1]. In contrast, octanoic acid (C8) contributes only to the C6 side chain. The downstream KAS‑III heterodimer (LstAB) that condenses C8 and C14 acyl‑CoA substrates shows strict specificity for the (5Z,8Z)‑dienoic system; the trienoic analog (5Z,8Z,11Z)‑14:3 is not a competent substrate [2]. This specificity underpins the semi‑synthetic production of the anti‑obesity drug orlistat, where precursor authenticity directly dictates product yield and purity.

Lipstatin Biosynthetic precursor Streptomyces toxytricini

High‑Confidence Application Scenarios for cis,cis‑Tetradeca‑5,8‑dienoic Acid


N‑Myristoyltransferase Substrate Selectivity Profiling and Anti‑HIV Screening

The compound's 1.9‑fold reduction in NMT catalytic efficiency relative to myristoyl‑CoA, combined with its superior VLP inhibition relative to 14:1n‑9, makes it an essential tool for laboratories developing heterologous acylation inhibitors [1][2]. Procuring the exact (5Z,8Z) isomer ensures reproducible raft‑displacement and antiviral assays.

Clinical Mass‑Spectrometry Reference Standard for Peroxisomal Oxidation Disorders

Because 5,8‑tetradecadienoic acid is produced exclusively via peroxisomal β‑oxidation, it serves as a key internal standard in GC–MS and LC–MS/MS panels that differentiate VLCAD deficiency from Zellweger spectrum disorders [1]. The established normal plasma range (0.20–3.50 µM) enables quantitative cut‑off calibration.

Lipstatin/Orlistat Precursor Supply for Fermentation Process Development

The unambiguous incorporation of (5Z,8Z)‑tetradeca‑5,8‑dienoic acid into the lipstatin scaffold, and the documented inactivity of trienoic or saturated analogs, mandate its use as a fed‑batch supplement in S. toxytricini fermentations aimed at yield improvement [1][2].

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